1-methyl-5-nitro-1H-pyrazole-3-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
1-methyl-5-nitropyrazole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O3/c1-7-5(8(10)11)2-4(3-9)6-7/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMDKGQRZXOPUBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C=O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301253122 | |
| Record name | 1-Methyl-5-nitro-1H-pyrazole-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301253122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215121-74-6 | |
| Record name | 1-Methyl-5-nitro-1H-pyrazole-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1215121-74-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-5-nitro-1H-pyrazole-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301253122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-methyl-5-nitro-1H-pyrazole-3-carbaldehyde can be synthesized through several methods. One common approach involves the cyclocondensation of hydrazine with a carbonyl compound, followed by nitration and formylation reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include continuous flow reactors and advanced purification techniques to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-methyl-5-nitro-1H-pyrazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon), sodium borohydride.
Substitution: Electrophilic reagents (e.g., halogens) or nucleophilic reagents (e.g., amines) under appropriate conditions.
Major Products Formed
Oxidation: 1-methyl-5-nitro-1H-pyrazole-3-carboxylic acid.
Reduction: 1-methyl-5-amino-1H-pyrazole-3-carbaldehyde.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
Common Synthetic Routes
| Synthesis Method | Description |
|---|---|
| Cyclocondensation | Involves hydrazine and carbonyl compounds. |
| Nitration | Introduction of the nitro group under controlled conditions. |
| Formylation | Formation of the aldehyde group through specific reagents. |
Chemistry
1-Methyl-5-nitro-1H-pyrazole-3-carbaldehyde serves as a building block for synthesizing more complex heterocyclic compounds. Its reactivity allows it to undergo various chemical transformations such as oxidation, reduction, and substitution reactions, making it useful in developing new materials and chemical processes.
Biology
Research has indicated that this compound exhibits potential biological activities, particularly antimicrobial and anticancer properties. Studies have shown that derivatives of pyrazole compounds can inhibit bacterial growth and demonstrate cytotoxic effects against cancer cell lines .
Medicine
In medicinal chemistry, this compound is being explored as a precursor for pharmaceutical agents. Its derivatives have been synthesized and tested for anti-inflammatory, analgesic, and antimicrobial activities. For instance, certain pyrazole derivatives have shown significant inhibition in carrageenan-induced paw edema models, indicating their potential as anti-inflammatory drugs .
Industry
The compound finds applications in various industrial processes. It is utilized as a reagent in organic synthesis and in the production of advanced materials due to its reactive functional groups.
Case Study 1: Antimicrobial Activity
A series of pyrazole derivatives synthesized from this compound were tested against several bacterial strains including E. coli and S. aureus. The results indicated that some compounds exhibited significant antibacterial activity comparable to standard antibiotics .
Case Study 2: Anti-inflammatory Properties
In another study, researchers synthesized various pyrazole derivatives based on this compound. The anti-inflammatory effects were evaluated using the carrageenan-induced rat paw edema model. One derivative showed over 84% inhibition of edema compared to diclofenac, a well-known anti-inflammatory drug .
Mechanism of Action
The mechanism of action of 1-methyl-5-nitro-1H-pyrazole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates, which may contribute to its biological activity .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural and synthetic differences between 1-methyl-5-nitro-1H-pyrazole-3-carbaldehyde and its analogs:
Key Observations:
- Substituent Effects: The nitro group (NO₂) in the target compound is strongly electron-withdrawing, enhancing electrophilicity at the aldehyde position compared to alkyl (e.g., isopropyl) or aryloxy (e.g., phenoxy) substituents. This may increase reactivity in nucleophilic additions or cyclization reactions .
- Biological Activity: Nitro groups are often associated with antimicrobial properties, as seen in the antifungal activity of 5-(3-nitrophenyl)-dihydro derivatives . Phenoxy-substituted analogs exhibit antibacterial effects, suggesting substituent-dependent activity profiles .
Crystallographic and Physicochemical Properties
- Crystal Packing: The nitro group in this compound may participate in non-classical hydrogen bonding (C–H···O) or π-π stacking interactions, as observed in related nitroaromatics . In contrast, phenoxy-substituted analogs stabilize via C–H···π interactions with aromatic rings .
- Planarity : Pyrazole rings in these compounds are generally planar, with dihedral angles between substituents (e.g., 73.67° for phenyl groups) influencing molecular packing and solubility .
Biological Activity
1-Methyl-5-nitro-1H-pyrazole-3-carbaldehyde is a heterocyclic compound that has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications based on various research findings.
Chemical Structure and Properties
This compound features a pyrazole ring with a nitro group at the 5-position and an aldehyde group at the 3-position. Its unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution, which can modify its biological properties .
Synthesis Methods
Several synthetic routes exist for producing this compound. Common methods include:
- Cyclocondensation : Involves the reaction of hydrazine with carbonyl compounds followed by nitration and formylation.
- Oxidation : The aldehyde can be oxidized to a carboxylic acid using agents like potassium permanganate.
- Reduction : The nitro group can be reduced to an amino group using reducing agents such as sodium borohydride .
Anticancer Properties
Research has demonstrated that this compound exhibits significant anticancer activity. In one study, derivatives of this compound showed cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer), with IC50 values ranging from 2.43 to 14.65 μM .
Table 1: Cytotoxic Activity of 1-Methyl-5-Nitro-1H-Pyrazole Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 7d | MDA-MB-231 | 2.43 |
| 7h | MDA-MB-231 | 4.98 |
| 10c | HepG2 | 14.65 |
Additionally, compounds derived from this pyrazole structure have been shown to induce apoptosis in cancer cells by enhancing caspase activity and causing morphological changes indicative of programmed cell death .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Studies indicate that it possesses activity against various bacterial strains, suggesting potential applications in treating infections .
The biological mechanisms through which this compound exerts its effects are complex and involve interactions with various molecular targets. The nitro group can be reduced to form reactive intermediates that may interact with cellular macromolecules, leading to inhibition of key enzymes or receptors involved in disease processes .
Case Studies and Research Findings
Several studies have highlighted the efficacy of pyrazole derivatives in preclinical models:
- Cytotoxicity Studies : A series of compounds based on the pyrazole scaffold were synthesized and tested for their ability to inhibit cancer cell growth. Notably, compounds exhibiting selective toxicity towards cancer cells over normal cells were identified .
- Apoptosis Induction : In vitro studies demonstrated that certain derivatives could significantly enhance apoptosis markers in breast cancer cells, indicating their potential as therapeutic agents .
- Microtubule Destabilization : Some derivatives were shown to disrupt microtubule assembly, a critical process for cell division, further supporting their anticancer potential .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
